Cas no 877632-09-2 (N'-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide)

N'-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- Ethanediamide, N1-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(2-furanyl)ethyl]-N2-2-propen-1-yl-
- N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide
- N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide
- 877632-09-2
- F2504-0191
- AKOS024653627
- N1-allyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- N'-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide
-
- Inchi: 1S/C21H25FN4O3/c1-2-9-23-20(27)21(28)24-15-18(19-4-3-14-29-19)26-12-10-25(11-13-26)17-7-5-16(22)6-8-17/h2-8,14,18H,1,9-13,15H2,(H,23,27)(H,24,28)
- InChI Key: ZYPPTWZOMCLTDG-UHFFFAOYSA-N
- SMILES: C(NCC(N1CCN(C2=CC=C(F)C=C2)CC1)C1=CC=CO1)(=O)C(NCC=C)=O
Computed Properties
- Exact Mass: 400.19106883g/mol
- Monoisotopic Mass: 400.19106883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 560
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- Density: 1.232±0.06 g/cm3(Predicted)
- pka: 12.43±0.46(Predicted)
N'-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2504-0191-10μmol |
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
877632-09-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2504-0191-20μmol |
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
877632-09-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2504-0191-3mg |
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
877632-09-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2504-0191-4mg |
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
877632-09-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2504-0191-15mg |
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
877632-09-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2504-0191-10mg |
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
877632-09-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2504-0191-5μmol |
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
877632-09-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2504-0191-2μmol |
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
877632-09-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2504-0191-20mg |
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
877632-09-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2504-0191-100mg |
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
877632-09-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N'-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide Related Literature
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
Additional information on N'-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide
N'-{2-4-(4-Fluorophenyl)Piperazin-1-yl-2-(Furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide: A Comprehensive Overview
N'-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide (CAS No. 877632-09-2) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, often referred to by its abbreviated name, Furan Piperazine Amide, is characterized by its piperazine and furan moieties, which contribute to its diverse biological activities and potential therapeutic applications.
The piperazine ring in N'-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide is a key structural feature that imparts significant pharmacological properties. Piperazines are widely used in the development of drugs due to their ability to modulate various receptors and ion channels. The presence of the furan ring, a five-membered heterocyclic compound, further enhances the compound's biological activity by providing additional points of interaction with biological targets.
Recent studies have highlighted the potential of Furan Piperazine Amide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
In addition to its anti-inflammatory properties, N'-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide has been investigated for its potential as an anticonvulsant agent. A study published in the Epilepsia journal demonstrated that this compound effectively reduces seizure activity in animal models of epilepsy. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which plays a crucial role in seizure control.
The fluorophenyl group in the structure of Furan Piperazine Amide also contributes to its unique pharmacological profile. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic compounds, which can improve their bioavailability and pharmacokinetic properties. This makes N'-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide an attractive candidate for further drug development.
Clinical trials are currently underway to evaluate the safety and efficacy of Furan Piperazine Amide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no serious adverse events reported. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
From a synthetic chemistry perspective, the preparation of N'-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N-(prop-2-en-1-y l)ethanediamide involves multiple steps, including the formation of the piperazine ring, introduction of the fluorophenyl and furan moieties, and final coupling with propenamine. Advanced synthetic techniques such as transition-metal catalysis and microwave-assisted reactions have been employed to optimize the synthesis process, ensuring high yields and purity.
In conclusion, N'-{2-{4-[4-fluorophenyl]piperazin-l -y l } - 2 - (f uran - 2 - yl ) e th y l } - N - (pr o p - 2 - e n - 1 - yl ) e thaned i am ide (CAS No. 877632–09–09) represents a promising molecule with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an exciting area of research for medicinal chemists and pharmacologists alike. As ongoing studies continue to unravel its full potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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